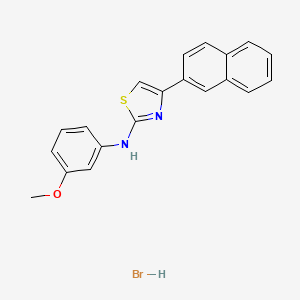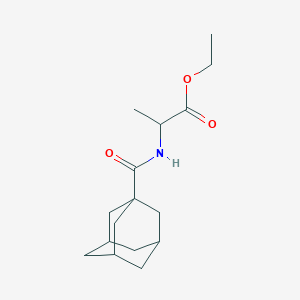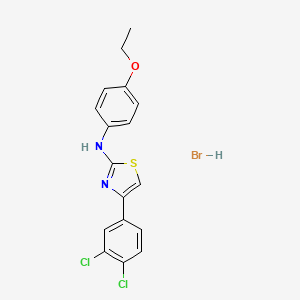
N-(3-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. It has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and regulation.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide has various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of various fungal and bacterial strains. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide is its diverse biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(3-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide. One area of interest is in the development of new drugs for the treatment of various diseases. Another area of interest is in the study of the compound's mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to explore the compound's potential use in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 2-naphthyl-1,3-thiazol-4-amine and 3-methoxybenzaldehyde in the presence of hydrobromic acid. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain the pure compound.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS.BrH/c1-23-18-8-4-7-17(12-18)21-20-22-19(13-24-20)16-10-9-14-5-2-3-6-15(14)11-16;/h2-13H,1H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXCTTSGAHKYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5176836.png)

![6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol](/img/structure/B5176841.png)


![2-imino-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5176875.png)

![1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5176884.png)


![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5176897.png)

![methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate](/img/structure/B5176916.png)
![4-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5176924.png)